molecular formula C21H24N2O2 B5826444 2-PHENOXY-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE

2-PHENOXY-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE

Cat. No.: B5826444
M. Wt: 336.4 g/mol
InChI Key: QUYBWLZKZHSABQ-JXMROGBWSA-N
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Description

2-PHENOXY-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE is a complex organic compound with a unique structure that includes phenoxy, phenyl, and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENOXY-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenoxyacetyl chloride with piperazine to form an intermediate, which is then reacted with cinnamyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-PHENOXY-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperazino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-PHENOXY-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-PHENOXY-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The phenoxy and piperazino groups can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-PHENOXY-1-(2,3,4-TRIHYDROXY-PHENYL)-ETHANONE
  • 2-PHENOXY-1-[4-(2-PHENOXYACETYL)-1-PIPERAZINYL]-1-ETHANONE
  • 2-PHENOXY-1-[4-(3,4,5-TRIMETHOXYBENZYL)-1-PIPERAZINYL]ETHANONE

Uniqueness

2-PHENOXY-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE is unique due to its specific combination of phenoxy, phenyl, and piperazino groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

2-phenoxy-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(18-25-20-11-5-2-6-12-20)23-16-14-22(15-17-23)13-7-10-19-8-3-1-4-9-19/h1-12H,13-18H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYBWLZKZHSABQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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